molecular formula C7H18Cl2N2 B13262537 Cycloheptane-1,2-diamine dihydrochloride

Cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B13262537
M. Wt: 201.13 g/mol
InChI Key: UJOOFCPCSYHQAX-UHFFFAOYSA-N
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Description

Cycloheptane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of cycloheptane, where two amine groups are attached to the first and second carbon atoms of the cycloheptane ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting cycloheptane-1,2-diol is then converted to the diamine through a reaction with ammonia or an amine source under appropriate conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cycloheptane-1,2-dinitrile. This process is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Cycloheptane-1,2-diamine dihydrochloride can be compared with other similar compounds such as cyclohexane-1,2-diamine and cyclopentane-1,2-diamine. While all these compounds share the presence of diamine groups, their ring sizes and conformations differ, leading to variations in their chemical reactivity and applications. This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties .

Comparison with Similar Compounds

Biological Activity

Cycloheptane-1,2-diamine dihydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Profile

  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : Approximately 195.15 g/mol
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in water, making it accessible for biological studies

This compound acts primarily through its amine functional groups, which allow for interactions with various biomolecules. The compound can serve as an enzyme inhibitor or activator depending on the biochemical context. Its chiral nature enables it to form specific complexes with metal ions and organic substrates, enhancing its reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral entry mechanisms or replication processes .

Other Biological Effects

This compound has been studied for additional biological activities, including:

  • Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine release.
  • Antioxidant Properties : The compound has potential as an antioxidant, protecting cells from oxidative stress.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.
  • Antiviral Research
    In a recent investigation into the antiviral properties of cycloheptane derivatives, researchers found that this compound effectively inhibited the replication of influenza virus in vitro. The mechanism was attributed to its ability to disrupt viral envelope integrity.

Research Findings

Recent studies have focused on the following aspects:

  • Binding Affinity : this compound shows high binding affinity to certain enzymes and receptors involved in metabolic pathways.
  • Metabolic Pathways : The compound is involved in various metabolic pathways and interacts with enzymes to modulate metabolic flux .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

cycloheptane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H

InChI Key

UJOOFCPCSYHQAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)N)N.Cl.Cl

Origin of Product

United States

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